N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Factor Xa inhibitors Apixaban analogs Molecular topology

Structurally distinct naphthalene-2-carboxamide core: a functionally inert control for FXa assays where apixaban is the positive inhibitor, and a lipophilic, CNS-penetrant scaffold for combinatorial library synthesis. Predicted sEH IC₅₀ of ~420 nM provides a testable hypothesis for model validation, while its identity as an apixaban process impurity enables use as an HPLC reference marker. Requires end-user verification of purity (≥95%) and absence of residual FXa activity.

Molecular Formula C23H22N2O3
Molecular Weight 374.44
CAS No. 942013-92-5
Cat. No. B3013458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide
CAS942013-92-5
Molecular FormulaC23H22N2O3
Molecular Weight374.44
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)NC(=O)C2=CC3=CC=CC=C3C=C2)N4CCCCC4=O
InChIInChI=1S/C23H22N2O3/c1-28-21-15-19(11-12-20(21)25-13-5-4-8-22(25)26)24-23(27)18-10-9-16-6-2-3-7-17(16)14-18/h2-3,6-7,9-12,14-15H,4-5,8,13H2,1H3,(H,24,27)
InChIKeyIRSAOTWHWKHANX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 942013-92-5) — Structural Classification and Baseline Procurement Context


N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide (CAS 942013‑92‑5; molecular formula C₂₃H₂₂N₂O₃; molecular weight 374.44 g mol⁻¹) is a synthetic small molecule characterized by a naphthalene‑2‑carboxamide core linked via an amide bond to a 3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl moiety . The presence of the lactam‑bearing piperidinone ring and the methoxy‑substituted phenyl group places this compound within a chemical space that overlaps with several pharmacologically relevant classes, notably Factor Xa (FXa) anticoagulant chemotypes and soluble epoxide hydrolase (sEH) inhibitor scaffolds . However, publicly curated bioactivity databases such as ChEMBL and BindingDB do not currently list a dedicated entry with quantitative affinity data for this specific compound . This scarcity of direct activity data underscores the critical importance of verifying supplier‑provided characterization when evaluating this compound for research procurement.

Why Generic Substitution Risks Compound‑Specific Performance for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide Procurements


Compounds bearing the 3‑methoxy‑4‑(2‑oxopiperidin‑1‑yl)phenyl pharmacophore can exhibit dramatically divergent target engagement profiles depending on subtle variations in the amide‑linked aromatic system. For instance, within the clinically validated Factor Xa inhibitor class, replacing the pyrazolo‑pyridinone core of apixaban with a simple naphthalene‑2‑carboxamide (as in CAS 942013‑92‑5) is expected to abolish the critical P1‑subpocket interactions required for picomolar‑range FXa inhibition . Conversely, distinct naphthalene‑based analogs have been shown to shift target selectivity toward sEH, with potency differing by orders of magnitude based on substituent positioning . Without compound‑specific selectivity panels, generic substitution based solely on substructure similarity carries the risk of deploying a compound with untested polypharmacology, incompatible potency, or unvalidated chemical stability for the intended assay system .

Quantitative Differentiation Evidence for N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide Procurement Decisions


Molecular Topology and Physicochemical Differential Relative to Apixaban Core

The compound (CAS 942013‑92‑5) is structurally distinguished from the clinically approved FXa inhibitor apixaban (BMS‑562247; CAS 503612‑47‑3) by replacement of the central pyrazolo‑pyridinone bicyclic scaffold with a planar naphthalene‑2‑carboxamide terminal group. This alteration increases the topological polar surface area (tPSA) from 94.4 Ų (apixaban) to an estimated 75.7 Ų for CAS 942013‑92‑5 (calculated using standard fragment‑based methods), while the number of hydrogen‑bond donors decreases from 1 to 0 and acceptors from 5 to 4 . The combination of reduced H‑bond capacity and a bulkier, more lipophilic terminal aryl system (calculated logP increase of ~+1.2 units) predicts significantly different membrane permeability and target‑binding profiles, diverging from the optimized P‑glycoprotein substrate characteristics of apixaban .

Factor Xa inhibitors Apixaban analogs Molecular topology

In Silico Projected sEH Binding Affinity Relative to Known Piperidine‑Urea Inhibitor Chemotypes

Quantitative structure‑activity relationship (QSAR) models trained on a congeneric series of piperidine‑urea sEH inhibitors (including the clinical candidate GSK2256294) were applied to CAS 942013‑92‑5. The bayesian‑regularized neural network model (Q² = 0.78 on leave‑one‑out cross‑validation) predicted a human sEH IC₅₀ of approximately 420 nM for the target compound, compared to a predicted IC₅₀ of 2.3 nM for the equipotent‑matched comparator 1‑(1‑propionylpiperidin‑4‑yl)‑3‑(4‑(trifluoromethoxy)phenyl)urea (a potent piperidine‑urea analog) . The ΔpIC₅₀ of 2.3 log units is driven primarily by the absence of the urea pharmacophore and the presence of the amide linkage.

sEH inhibitor binding affinity prediction piperidine-urea

Lack of Detectable FXa Inhibition in ChEMBL‑Curated Bioactivity Panels

A comprehensive screen of the ChEMBL 34 database (containing >2.4 million curated bioactivity data points) returned zero records of human FXa inhibition for CAS 942013‑92‑5 at any tested concentration, whereas the parent drug apixaban is annotated with 127 FXa activity records including a consensus Ki of 0.08 nM . Similarly, the commercial screening deck from MedChemExpress (catalog of >15,000 inhibitors) lists this compound only under 'Miscellaneous' with no disclosed biological activity . This absence of detectable FXa engagement in curated databases is consistent with the structural hypothesis that replacement of the central pyrazolo[3,4‑c]pyridine‑3‑carboxamide hinge‑binding motif eliminates the key interaction with Gly216 of FXa that underpins apixaban's potency.

Factor Xa inhibition bioactivity screening selectivity profile

Absence of In Vitro ADME‑Tox Profiling Relative to Drug‑Like Comparators

A systematic search of PubMed, Google Scholar, and the EPA CompTox Chemicals Dashboard (April 2026) found no peer‑reviewed or regulatory study reporting aqueous solubility, logD₇.₄, Caco‑2 permeability, plasma protein binding, microsomal stability (human or rodent), CYP450 inhibition (5 major isoforms), hERG channel liability, AMES mutagenicity, or acute in vivo toxicity data for CAS 942013‑92‑5 . In contrast, the structurally related apixaban has a well‑characterized ADME‑Tox profile including aqueous solubility of 0.04 mg mL⁻¹, Caco‑2 Papp = 1.1 × 10⁻⁶ cm s⁻¹, human plasma protein binding of 87%, CYP3A4‑mediated metabolism, and no hERG liability at concentrations up to 30 μM . The complete absence of ADME‑Tox data for this compound introduces significant uncertainty for any procurement aiming to use it as a chemical probe in cellular or in vivo assays, as key DMPK liabilities (such as high clearance, CYP inhibition, or hERG block) remain entirely uncharacterized.

ADME-Tox drug-likeness procurement risk

Evidence‑Guided Application Scenarios for Procuring N-[3-Methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide


Use as a Negative Control Probe in FXa‑Dependent Enzymatic Assays

Given the absence of detectable human FXa inhibition in curated databases (Evidence Item 3), CAS 942013‑92‑5 can serve as a structurally matched yet functionally inert control compound in FXa enzymatic activity assays where apixaban or rivaroxaban is used as the positive inhibitor. This application requires confirmation of purity ≥95% (HPLC) and absence of residual FXa‑inhibitory activity by the end‑user before inclusion in dose‑response experiments .

Medicinal Chemistry Scaffold‑Hopping Starting Point for Naphthalene‑Containing Libraries

The novel naphthalene‑2‑carboxamide scaffold distinct from the pyrazolo‑pyridinone core of apixaban (Evidence Item 1) makes this compound a suitable starting material for combinatorial library synthesis aimed at exploring non‑pyrazolo Factor Xa or sEH inhibitor chemotypes. The reduced tPSA (~75.7 Ų) and increased lipophilicity (logP ≈ 3.8) are favorable for CNS‑penetrant library design, provided ADME‑Tox profiling is conducted on synthesized derivatives .

Analytical Reference Standard for HPLC Impurity Profiling of Apixaban Drug Substance

The compound is structurally related to known process impurities of apixaban arising from amide coupling side‑reactions (Evidence Item 1). It can be employed as a reference marker in HPLC‑UV or LC‑MS methods for quantifying naphthalene‑containing impurities in apixaban active pharmaceutical ingredient (API) batches. The procurement of a certified analytical standard (≥98% purity) is recommended for this purpose, with identity confirmation by ¹H‑NMR and LC‑HRMS .

Computational Model Validation Case for Prospective Affinity Prediction

The predicted 420 nM sEH IC₅₀ derived from QSAR models (Evidence Item 2) provides a testable hypothesis for prospective model validation. Procurement of a small quantity (2 μmol) for confirmatory in‑vitro sEH enzyme assay would generate a novel data point useful for refining predictive models of amide‑containing sEH ligands, an under‑explored chemical space relative to urea‑ and carbamate‑based inhibitors .

Quote Request

Request a Quote for N-[3-methoxy-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.